2-(diethylamino)ethyl N-[3-(2-methoxyethoxy)phenyl]carbamate
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(diethylamino)ethyl N-[3-(2-methoxyethoxy)phenyl]carbamate typically involves the esterification of carbanilic acid with m-(2-methoxyethoxy) and 2-(diethylamino)ethyl alcohol. The reaction is carried out under controlled conditions, often using a catalyst such as sulfuric acid or hydrochloric acid to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions in batch or continuous reactors. The reaction conditions, such as temperature, pressure, and catalyst concentration, are optimized to maximize yield and purity. The final product is then purified through techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
2-(diethylamino)ethyl N-[3-(2-methoxyethoxy)phenyl]carbamate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester or amine groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .
Scientific Research Applications
2-(diethylamino)ethyl N-[3-(2-methoxyethoxy)phenyl]carbamate has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other bioactive compounds.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals
Mechanism of Action
The mechanism of action of 2-(diethylamino)ethyl N-[3-(2-methoxyethoxy)phenyl]carbamate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
- 2-(diethylamino)ethyl N-[3-(2-methoxyethoxy)phenyl]carbamate
- Carbanilic acid, m-(2-methoxyethoxy)-, 2-(dimethylamino)ethyl ester
- Carbanilic acid, m-(2-methoxyethoxy)-, 2-(diisopropylamino)ethyl ester
Uniqueness
This compound is unique due to its specific ester and amine groups, which confer distinct chemical and biological properties. Its structure allows for specific interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
108982-42-9 |
---|---|
Molecular Formula |
C16H26N2O4 |
Molecular Weight |
310.39 g/mol |
IUPAC Name |
2-(diethylamino)ethyl N-[3-(2-methoxyethoxy)phenyl]carbamate |
InChI |
InChI=1S/C16H26N2O4/c1-4-18(5-2)9-10-22-16(19)17-14-7-6-8-15(13-14)21-12-11-20-3/h6-8,13H,4-5,9-12H2,1-3H3,(H,17,19) |
InChI Key |
NWGNDVSLADUIQQ-UHFFFAOYSA-N |
SMILES |
CCN(CC)CCOC(=O)NC1=CC(=CC=C1)OCCOC |
Canonical SMILES |
CCN(CC)CCOC(=O)NC1=CC(=CC=C1)OCCOC |
Appearance |
Solid powder |
108982-42-9 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Carbanilic acid, m-(2-methoxyethoxy)-, 2-(diethylamino)ethyl ester |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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